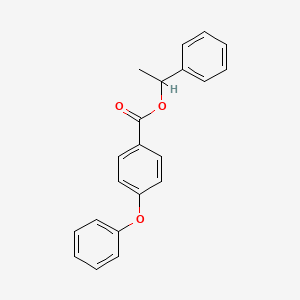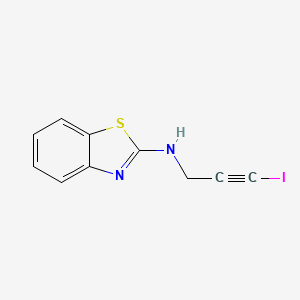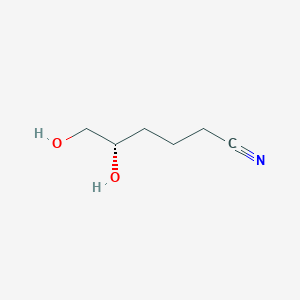
Hexanenitrile, 5,6-dihydroxy-, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexanenitrile, 5,6-dihydroxy-, (S)- is an organic compound with the molecular formula C6H11NO2. This compound is characterized by the presence of a nitrile group (-CN) and two hydroxyl groups (-OH) on the fifth and sixth carbon atoms, respectively. The (S)- configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexanenitrile, 5,6-dihydroxy-, (S)- can be achieved through several methods. One common approach involves the hydroxylation of hexanenitrile using specific catalysts and reagents. The reaction typically requires controlled conditions, including temperature and pH, to ensure the selective addition of hydroxyl groups at the desired positions.
Industrial Production Methods
In an industrial setting, the production of Hexanenitrile, 5,6-dihydroxy-, (S)- may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and crystallization are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Hexanenitrile, 5,6-dihydroxy-, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hexanoic acid or hexanedione.
Reduction: Formation of hexylamine.
Substitution: Formation of hexyl ethers or esters.
Aplicaciones Científicas De Investigación
Hexanenitrile, 5,6-dihydroxy-, (S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexanenitrile, 5,6-dihydroxy-, (S)- involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and proteins, affecting their activity and function. The nitrile group can also participate in nucleophilic addition reactions, leading to the formation of various intermediates and products.
Comparación Con Compuestos Similares
Similar Compounds
Hexanenitrile: Lacks the hydroxyl groups present in Hexanenitrile, 5,6-dihydroxy-, (S)-.
Pentanenitrile: Has a shorter carbon chain and lacks the hydroxyl groups.
Heptanenitrile: Has a longer carbon chain but lacks the hydroxyl groups.
Uniqueness
Hexanenitrile, 5,6-dihydroxy-, (S)- is unique due to the presence of both nitrile and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Its (S)- configuration also contributes to its specific interactions with molecular targets, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
90472-96-1 |
|---|---|
Fórmula molecular |
C6H11NO2 |
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
(5S)-5,6-dihydroxyhexanenitrile |
InChI |
InChI=1S/C6H11NO2/c7-4-2-1-3-6(9)5-8/h6,8-9H,1-3,5H2/t6-/m0/s1 |
Clave InChI |
NDJNMYLHXMCVJM-LURJTMIESA-N |
SMILES isomérico |
C(CC#N)C[C@@H](CO)O |
SMILES canónico |
C(CC#N)CC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


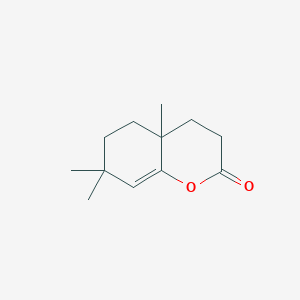
![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
![4-[(1e)-3-Butyl-3-methyltriaz-1-en-1-yl]benzenesulfonamide](/img/structure/B14353806.png)
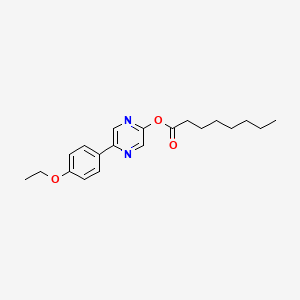
![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
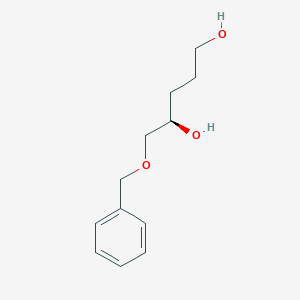
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
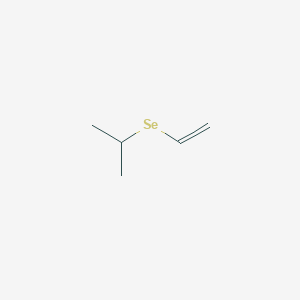

![Bis{4-[bis(2-hydroxyethyl)amino]phenyl}methanone](/img/structure/B14353853.png)


